REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH3:4].[N+:5]([C:8]1[CH:16]=[CH:15][C:11]([CH2:12][CH2:13]Br)=[CH:10][CH:9]=1)([O-:7])=[O:6].C(N(CC)C(C)C)(C)C.ClCCl>CN(C)C=O.O>[CH3:2][N:3]([CH3:4])[CH2:13][CH2:12][C:11]1[CH:15]=[CH:16][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CCBr)C=C1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The organics were collected
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with 1N aqueous hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The organics were removed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.426 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |